molecular formula C20H20N2O2 B406611 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile CAS No. 327062-69-1

2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile

Cat. No.: B406611
CAS No.: 327062-69-1
M. Wt: 320.4g/mol
InChI Key: LQUUZPVTRSREGR-SAPNQHFASA-N
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Description

2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile typically involves multi-step organic reactions. One possible route could include the following steps:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a phenyl-substituted furan derivative.

    Formation of the Acrylonitrile Group: The acrylonitrile group can be added through a condensation reaction with an appropriate nitrile precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Piperidinylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(1-Morpholinylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile: Contains a morpholine ring instead of an azepane ring.

Uniqueness

2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile is unique due to the presence of the azepane ring, which may impart different chemical and biological properties compared to its analogs with piperidine or morpholine rings.

Properties

IUPAC Name

(E)-2-(azepane-1-carbonyl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c21-15-17(20(23)22-12-6-1-2-7-13-22)14-18-10-11-19(24-18)16-8-4-3-5-9-16/h3-5,8-11,14H,1-2,6-7,12-13H2/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUUZPVTRSREGR-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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